![molecular formula C20H21BrN4O2 B2549468 3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one CAS No. 1796958-57-0](/img/structure/B2549468.png)
3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one is a useful research compound. Its molecular formula is C20H21BrN4O2 and its molecular weight is 429.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and anti-inflammatory properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves multi-step organic reactions that include the formation of the pyrazolo-pyrimidine core. The synthetic route typically employs microwave-assisted techniques to enhance yield and efficiency. The compound's structure can be characterized by various spectroscopic methods including NMR and X-ray crystallography, which confirm the presence of key functional groups and the arrangement of atoms.
Table 1: Crystallographic Data
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P-1 |
a (Å) | 6.0696(9) |
b (Å) | 10.1112(10) |
c (Å) | 10.9318(13) |
α (°) | 104.938(10) |
β (°) | 104.246(12) |
γ (°) | 97.021(10) |
Volume (ų) | 615.82(14) |
Anticancer Activity
Recent studies have demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effective inhibition against various cancer cell lines.
In a study involving a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives, one compound displayed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . Molecular docking studies indicated that these compounds bind similarly to known inhibitors of cyclin-dependent kinases (CDKs), suggesting their potential as CDK inhibitors which are crucial in cancer therapy .
Anti-inflammatory Activity
Additionally, compounds within this chemical class have demonstrated promising anti-inflammatory effects. For example, a derivative exhibited an anti-inflammatory activity comparable to Indomethacin, a standard anti-inflammatory drug, with an activity percentage of 83.4% . This suggests that the compound may inhibit inflammatory pathways effectively.
Mechanistic Insights
The biological activities of the compound are thought to be mediated through several mechanisms:
- Inhibition of Kinases : The compound may act as a dual inhibitor of CDK2 and TRKA kinases, leading to cell cycle arrest and apoptosis in cancer cells.
- Modulation of Inflammatory Pathways : It may also interfere with key signaling pathways involved in inflammation, thus reducing the production of pro-inflammatory cytokines.
Case Studies
A notable case study involved testing the compound on RFX 393 cancer cells where it was found to cause significant cell cycle arrest during the G0–G1 phase. The treated group showed an increase in cell population at this phase compared to controls, indicating effective growth inhibition .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a molecular formula of C23H22BrN5O and a molecular weight of approximately 444.37 g/mol. Its structure includes multiple functional groups that contribute to its biological activities.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its unique structural features. It exhibits promising biological activities, including:
- Antimicrobial Activity: Research indicates that derivatives of similar structures show significant antimicrobial properties against various bacterial strains . The presence of the bromine and methoxy groups may enhance the compound's ability to interact with bacterial targets.
- Anticancer Properties: Compounds with similar pyrazolo[1,5-a]pyrimidine frameworks have been studied for their anticancer effects. These compounds may induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth .
- Inhibition of Mycobacterial ATP Synthase: Some studies suggest that related compounds can inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is critical for optimizing drug candidates. The compound's design allows for modifications that can enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies have shown that variations in the substituents on the pyrazolo[1,5-a]pyrimidine core can significantly affect biological activity .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions, often utilizing microwave-assisted techniques to increase yield and reduce reaction times. The development of efficient synthetic routes is essential for producing sufficient quantities for biological testing and potential clinical applications .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various pyrazolo[1,5-a]pyrimidine derivatives against common pathogens. The results indicated that compounds structurally related to 3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as cefotaxime against Staphylococcus aureus and Bacillus subtilis .
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, derivatives similar to this compound were tested for their ability to induce cell death in human cancer cells. The findings demonstrated that these compounds could effectively inhibit cell proliferation and induce apoptosis through various mechanisms involving cell cycle arrest and activation of caspases .
Eigenschaften
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2/c1-13-9-19-22-11-15-12-24(8-7-17(15)25(19)23-13)20(26)6-4-14-3-5-18(27-2)16(21)10-14/h3,5,9-11H,4,6-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSOVPLISUJSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC(=C(C=C4)OC)Br)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.